molecular formula C20H34N4O2 B6918628 N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide

N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide

Cat. No.: B6918628
M. Wt: 362.5 g/mol
InChI Key: GKNXGQYOZIODAH-UHFFFAOYSA-N
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Description

“N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-6-23-9-7-8-17(23)14-24(11-10-22(4)5)20(26)16-12-18(15(2)3)21-19(25)13-16/h12-13,15,17H,6-11,14H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNXGQYOZIODAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN(CCN(C)C)C(=O)C2=CC(=O)NC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Dimethylaminoethyl and Ethylpyrrolidinylmethyl Groups: These groups can be introduced through alkylation reactions, where the appropriate alkyl halides react with the amine groups on the pyridine ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for large-scale production. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand their interactions with biological targets.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential. They could serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Modulate Receptors: Interact with cell surface or intracellular receptors to modulate their activity.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide
  • N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-methyl-1H-pyridine-4-carboxamide

Uniqueness

The uniqueness of “N-[2-(dimethylamino)ethyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide” lies in its specific functional groups and their arrangement, which can result in distinct biological activity and chemical reactivity compared to similar compounds.

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